2-(2-吡咯烷基甲基)-1,2,3,4-四氢异喹啉二盐酸盐

描述

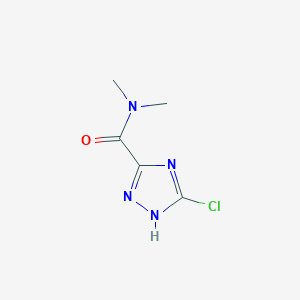

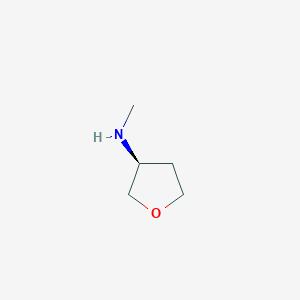

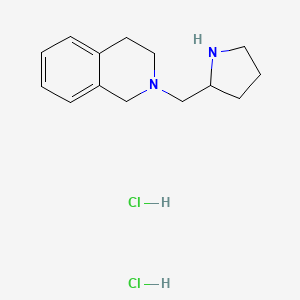

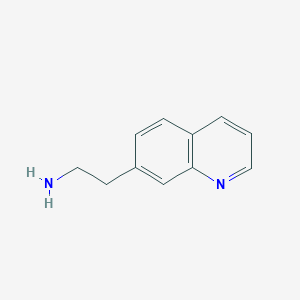

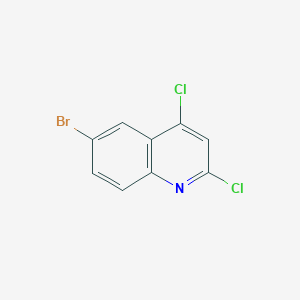

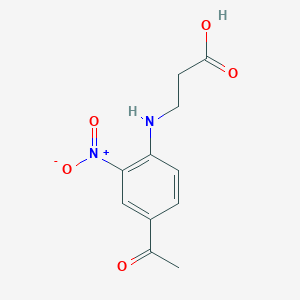

The compound you’re asking about is a derivative of tetrahydroisoquinoline and pyrrolidine. Tetrahydroisoquinolines are a type of isoquinoline with a saturated ring system . They are found in a variety of natural products and have been studied for their biological activities . Pyrrolidines are five-membered rings containing nitrogen, and they are also found in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely include a tetrahydroisoquinoline moiety and a pyrrolidine moiety. The exact structure would depend on the positions of these moieties and any additional functional groups .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrrolidines and tetrahydroisoquinolines can participate in a variety of reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the specific stereochemistry .

科学研究应用

合成和有机化学

- 有机合成的中间体:1-(吡咯烷-1-基甲基)-1,2,3,4-四氢异喹啉,一种密切相关的化合物,是有机合成中的一个重要中间体。已经开发出一种新颖的合成工艺,从苯乙胺中得到 53% 的总收率 (Feng Ta, 2013)。

- Ugi 反应的并入:在与芳香醛和异氰酸酯反应时,参与氧化还原中性 α-酰胺化,同时进行 N-烷基化。这些反应是由乙酸促进的,代表了 Ugi 反应的新变体 (Zhengbo Zhu & D. Seidel, 2016)。

化学性质和转化

- 吡咯烷取代基的去除:脱氢研究表明,在四氢异喹啉衍生物的脱氢过程中会失去吡咯烷-2-基,该反应的范围和局限性使用特定的取代异喹啉来确定 (S. Mahboobi et al., 1994)。

- C-H 官能化:在与 α,β-不饱和羰基化合物进行氧化还原环化反应中得到证明,涉及双 C-H 键官能化 (Y. Kang et al., 2015)。

药理学研究

- 结合亲和力研究:研究相关四氢异喹啉化合物的非对映异构体的 κ 结合亲和力,探索结构与药理活性之间的关系 (G. Pinna et al., 1995)。

- 潜在的神经毒素:在帕金森病和正常人脑中检测到这种化合物的类似物四氢异喹啉,表明其作为内源性神经毒素的潜在作用 (T. Niwa et al., 1987)。

化学合成和催化

- 新型催化不对称合成:四氢异喹啉骨架合成的催化立体选择性策略,突出了它们在天然产物和不对称催化中的“特权骨架”作用 (Wangsheng Liu et al., 2015)。

- 路易斯酸催化:研究路易斯酸催化的芳基乙烯基环丙烷与乙基(芳基亚氨基)乙酸酯的反应,选择性制备四氢喹啉衍生物 (Jian-Mei Lu & Min Shi, 2007)。

作用机制

安全和危害

未来方向

The future directions for research on this compound would depend on its biological activity and potential applications. Given the biological activity of many tetrahydroisoquinolines and pyrrolidines, it’s possible that this compound could be of interest in fields such as medicinal chemistry or drug discovery .

属性

IUPAC Name |

2-(pyrrolidin-2-ylmethyl)-3,4-dihydro-1H-isoquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.2ClH/c1-2-5-13-10-16(9-7-12(13)4-1)11-14-6-3-8-15-14;;/h1-2,4-5,14-15H,3,6-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVLMVQZRQJTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN2CCC3=CC=CC=C3C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one](/img/structure/B1394922.png)

![(S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid](/img/structure/B1394929.png)